molecular formula C7H11Cl2N3 B2986544 2-(Pyridin-4-yl)acetamidine dihydrochloride CAS No. 1369497-43-7

2-(Pyridin-4-yl)acetamidine dihydrochloride

Cat. No.: B2986544
CAS No.: 1369497-43-7
M. Wt: 208.09
InChI Key: GABJXQCSMLUYBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyridin-4-yl)acetamidine dihydrochloride is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. As a pyridine derivative, this chemical building block is of interest in various scientific fields, including medicinal chemistry and chemical synthesis. Researchers value such compounds for their role as intermediates in the development of more complex molecules. Precise information on its specific mechanism of action, solubility, and spectral data should be confirmed by the researcher prior to use. For specific storage and handling instructions, please refer to the safety data sheet (SDS). All information presented is for informational purposes only.

Properties

IUPAC Name

2-pyridin-4-ylethanimidamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.2ClH/c8-7(9)5-6-1-3-10-4-2-6;;/h1-4H,5H2,(H3,8,9);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABJXQCSMLUYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC(=N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)acetamidine dihydrochloride typically involves the reaction of pyridine-4-carboxaldehyde with acetamidine hydrochloride under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and pH to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with advanced purification techniques to achieve high-quality products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)acetamidine dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into reduced forms with different chemical properties.

    Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .

Scientific Research Applications

2-(Pyridin-4-yl)acetamidine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in industrial processes, including catalysis and the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)acetamidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Amidine Moieties

Acetamidine Dihydrochloride (CAS 142-64-3)
  • Structure : Simpler amidine without the pyridin-4-yl group.
  • This impacts bioavailability and interaction with biological targets.
  • Applications : Primarily used as a reagent in organic synthesis, e.g., forming heterocycles like pyrimidines .
p-Aminobenzamidine Dihydrochloride
  • Structure: Contains a benzene ring with an amino group para to the amidine.
  • Key Differences: The aromatic amino group increases electron density, enhancing interactions with proteases (e.g., trypsin inhibitors). Unlike 2-(pyridin-4-yl)acetamidine, this compound lacks the pyridine’s nitrogen, altering coordination chemistry .
Azoamidine Dihydrochlorides (e.g., 2,2’-Azobis Compounds)
  • Structure : Feature azo (–N=N–) bridges between amidine groups, with substituents like methyl or chlorophenyl.
  • Key Differences: The azo group confers photoinitiator properties, enabling radical polymerization.

Pyridine-Containing Derivatives

2-(Pyridin-4-yl)acetonitrile Hydrochloride (CAS 92333-25-0)
  • Structure : Nitrile group instead of amidine; single hydrochloride salt.
  • Key Differences : The nitrile group is less basic than amidine, reducing hydrogen-bonding capacity. However, it serves as a precursor for amidines via hydrolysis. The dihydrochloride form of the target compound offers higher solubility .
4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride (CAS 1193388-05-4)
  • Structure : Pyrrolidine substituent on pyridine and amine group.

Pseudourea and Thiourea Derivatives

S-(2-(Dimethylamino)ethyl) Isothiourinium Dihydrochloride (CAS 16111-27-6)
  • Structure: Thiourea core with a dimethylaminoethyl chain.
  • Key Differences : The thiourea group (–NHC(S)NH–) is more acidic than amidines, affecting solubility and metal coordination. This compound is restricted due to sensitization hazards, unlike the target amidine .

Physicochemical and Functional Comparison

Compound Name CAS Molecular Formula Key Substituents Solubility (Water) Applications References
2-(Pyridin-4-yl)acetamidine dihydrochloride Not Provided C₇H₁₀Cl₂N₄ Pyridin-4-yl, amidine High (dihydrochloride) Pharma intermediates, coordination chemistry
Acetamidine dihydrochloride 142-64-3 C₂H₈Cl₂N₂ None Moderate Heterocycle synthesis
2-(Pyridin-4-yl)acetonitrile hydrochloride 92333-25-0 C₇H₇ClN₂ Pyridin-4-yl, nitrile Moderate (hydrochloride) Precursor for amidines
2,2’-Azobis(2-methylpropionamidine) dihydrochloride Not Provided C₈H₁₈Cl₂N₆ Azo, methyl High Polymerization initiator
S-(2-(Dimethylamino)ethyl) isothiourinium dihydrochloride 16111-27-6 C₅H₁₄Cl₂N₃S Thiourea, dimethylaminoethyl High Restricted (sensitizer)

Biological Activity

2-(Pyridin-4-yl)acetamidine dihydrochloride, a compound with the chemical formula C7H9N3·2HCl, has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and antiviral domains. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure : The compound features a pyridine ring substituted with an acetamidine group, which is pivotal for its biological interactions.

Physical Properties :

  • Molecular Weight : 189.07 g/mol
  • Solubility : Soluble in water and polar organic solvents.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity :
    • Target Pathogens : Studies indicate efficacy against various bacteria, including Klebsiella pneumoniae and Pseudomonas aeruginosa .
    • Minimum Inhibitory Concentration (MIC) : The compound exhibits a MIC that suggests significant antimicrobial potential, particularly against Gram-negative bacteria .
  • Antiviral Properties :
    • Research has indicated that pyridine derivatives can inhibit viral replication through interference with viral enzymes .
  • Enzyme Inhibition :
    • The compound may act as an enzyme inhibitor, affecting metabolic pathways crucial for pathogen survival .

Antimicrobial Studies

A study by Furdui et al. demonstrated that pyridine compounds, including derivatives like this compound, showed substantial antimicrobial activity against a range of pathogens. The effectiveness varied with the length of the alkyl chain in related compounds .

Case Studies

  • Study on Bacterial Resistance :
    • In a controlled setting, the compound was tested against multi-drug resistant strains of E. coli. Results indicated that it could enhance the efficacy of existing antibiotics when used in combination therapy .
  • In Vivo Efficacy :
    • In animal models, administration of this compound resulted in reduced infection rates and improved survival outcomes compared to untreated controls .

Data Table: Biological Activity Summary

Activity TypeTarget OrganismsMIC (µg/mL)Reference
AntimicrobialKlebsiella pneumoniae32
AntimicrobialPseudomonas aeruginosa16
AntiviralVarious virusesNot specified
Enzyme InhibitionVarious metabolic enzymesNot specified

Q & A

Q. Methodological Answer :

  • TLC : Use silica gel plates with CH₂Cl₂/MeOH (9:1); Rf ≈ 0.3.
  • Melting Point : Confirm consistency with literature (decomposes at 210–215°C).
  • FTIR : Key peaks at 1650 cm⁻¹ (C=N stretch) and 3400 cm⁻¹ (NH₂) .

Advanced: What computational tools predict the binding affinity of this compound to biological targets?

Q. Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Use PyRx to dock against nAChR (PDB: 2QC1).
  • MD Simulations (GROMACS) : Run 100 ns trajectories to assess stability of amidine-protein interactions.
  • Free Energy Calculations (MM-PBSA) : Estimate ΔGbinding; values < −7 kcal/mol indicate high affinity .

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